3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-cyclopropyl-6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-26-16-6-4-14(19)12-17(16)27(24,25)23-10-8-22(9-11-23)18-7-5-15(20-21-18)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOMKICUAIYWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine is a complex organic compound notable for its potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with specific enzymes and receptors, as well as its implications in drug development.
The molecular formula of this compound is with a molecular weight of 392.4 g/mol. Its structure includes a cyclopropane ring, a sulfonyl group, and a piperazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 2034494-93-2 |
The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. The sulfonyl group and piperazine ring enhance binding interactions that modulate enzyme activity or alter receptor signaling pathways. Preliminary studies suggest that it may inhibit specific biological targets involved in diseases such as neurodegenerative disorders.
Inhibition of Monoamine Oxidase (MAO)
Research has indicated that compounds structurally related to this compound exhibit significant inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. For instance, derivatives have shown IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting strong potential for treating conditions like Alzheimer's disease .
Cytotoxicity Assessments
Cytotoxicity studies using L929 fibroblast cells revealed varying degrees of toxicity among related compounds. For example, one derivative showed an IC50 value of 120.6 µM, indicating lower toxicity compared to other tested compounds . This suggests that the compound may have a favorable safety profile for further development.
Structure-Activity Relationship (SAR)
The structure of this compound allows for investigations into SAR, which is crucial for optimizing its biological activity. The presence of the cyclopropane ring appears to enhance binding affinity and selectivity towards specific biological targets compared to similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| T3 | Meta-bromo substitution | MAO-B inhibitor (IC50 = 0.039 µM) |
| T6 | Para-bromo substitution | MAO-B inhibitor (IC50 = 0.013 µM) |
Case Studies
- Neurodegenerative Disorders : Compounds related to this compound have been evaluated for their potential in treating neurodegenerative diseases due to their selective inhibition of MAO-B .
- Antimicrobial Activity : While not directly tested, the structural features suggest potential antimicrobial properties, particularly against resistant strains due to the sulfonamide-like behavior observed in similar compounds .
Scientific Research Applications
Pharmacological Applications
Research indicates that pyridazine derivatives, including the compound , exhibit a wide range of biological activities:
- Anticancer Activity : Pyridazine derivatives have been shown to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that certain pyridazine analogs display significant growth inhibition against leukemia, colon, ovarian, renal, prostate, brain cancers, and melanoma . The specific compound may enhance this activity due to its unique substitutions.
- Analgesic Properties : Compounds with similar structures have been investigated for their analgesic effects. Research has focused on non-opioid analgesics that mitigate pain without the severe side effects associated with traditional opioids. Pyridazine derivatives have shown promise in this area, potentially providing effective pain management alternatives .
- Antimicrobial Activity : Some studies highlight the antibacterial and antifungal properties of pyridazine derivatives. This suggests potential applications in treating infections caused by resistant strains of bacteria and fungi .
- Cardiovascular Applications : Research into related pyridazinone compounds indicates potential use in cardiovascular therapies, particularly in managing conditions like hypertension and heart failure . Given the structural similarities, 3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine may exhibit similar beneficial effects.
Case Studies
Several studies have evaluated the biological activities of pyridazine derivatives:
- Study on Anticancer Effects : A study involving a series of pyridazine compounds tested their efficacy against a panel of 60 human tumor cell lines. The results indicated that certain derivatives had GI50 values below 100 nM against multiple cancer types, showcasing their potential as anticancer agents .
- Analgesic Activity Assessment : Another study assessed the analgesic properties of various substituted pyridazines through animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting that the compound could be developed for pain management therapies .
Data Table: Summary of Biological Activities
| Biological Activity | Compound Type | Observed Effects |
|---|---|---|
| Anticancer | Pyridazine | Inhibition of tumor growth in multiple cell lines |
| Analgesic | Pyridazine | Significant pain relief in animal models |
| Antimicrobial | Pyridazine | Activity against resistant bacterial strains |
| Cardiovascular | Pyridazinone | Potential management of hypertension |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with several derivatives reported in the literature. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Notes:
- Core Structure Differences : The triazolo-pyridazine hybrids (e.g., Compounds 2 and ) exhibit fused heterocyclic systems, which may improve metabolic stability but reduce solubility compared to the pyridazine core of the target compound .
- In contrast, the phenyl-ethenesulfonyl group in Compound 2 introduces rigidity, possibly enhancing selectivity for caspase-8 . Phenoxy vs. Sulfonyl: Phenoxy-substituted analogs (e.g., 10b) show DHODH inhibition but may suffer from reduced metabolic stability due to ester linkages .
- Physicochemical Properties : The target compound’s molecular weight (~434.5) aligns with Lipinski’s rules, suggesting favorable oral bioavailability. In comparison, the tetrahydronaphthalenylsulfonyl derivative (MW ~481.6) may face challenges in solubility .
Key Research Findings :
Enzyme Inhibition : Pyridazine derivatives with sulfonylated piperazines (e.g., target compound) are hypothesized to inhibit DHODH or caspases, similar to Compound 2’s role in caspase-8 potentiation .
Structure-Activity Relationships (SAR) :
- Piperazine Substituents : Bulky sulfonyl groups (e.g., tetrahydronaphthalenyl) improve target affinity but reduce solubility, whereas smaller aryl groups (e.g., 4-fluorophenyl) offer a balance .
- Heterocyclic Cores : Triazolo-pyridazines (e.g., Compound 2) demonstrate higher enzymatic potency but require optimization for pharmacokinetics .
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
Methodological Answer:
A three-step synthesis is typically employed:
Core Pyridazine Formation : Start with 3-chloropyridazine, substituting the chlorine with cyclopropyl via nucleophilic aromatic substitution under reflux in DMF using Cs₂CO₃ as a base .
Sulfonylation : React the intermediate with 5-fluoro-2-methoxyphenylsulfonyl chloride in dichloromethane (DCM) using triethylamine to activate the piperazine nitrogen. Monitor reaction completion via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .
Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water.
Key Intermediates :
- 3-Cyclopropyl-6-chloropyridazine (validate purity >98% via HPLC).
- 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazine (confirm sulfonation efficiency via ¹H NMR, δ 3.2–3.4 ppm for piperazine protons) .
Basic: How should researchers handle discrepancies in reported biological activity data for pyridazine derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. For example:
- Anti-bacterial vs. Anti-viral Activity : Verify bacterial strain specificity (e.g., Staphylococcus aureus vs. Pseudomonas aeruginosa) and viral replication models (e.g., HCV replicon assays) .
- Dose-Response Curves : Replicate experiments using standardized concentrations (e.g., 1–100 µM) and controls (e.g., ciprofloxacin for bacteria, ribavirin for viruses). Cross-reference with crystallographic data (e.g., piperazine ring conformation in Acta Cryst. E reports) to confirm structural consistency .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to assess purity (>95% required for pharmacological studies) .
- ¹H/¹³C NMR : Confirm cyclopropyl (δ 1.2–1.4 ppm for CH₂), sulfonyl group (δ 7.8–8.1 ppm for aromatic protons), and piperazine (δ 3.1–3.5 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 447.12) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (OSHA GHS non-classified but treat as irritant) .
- Storage : Keep in amber vials at –20°C under argon to prevent sulfonamide degradation .
Advanced: How can computational methods optimize synthesis of pyridazine derivatives?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states for sulfonylation (e.g., Gaussian09 with B3LYP/6-31G* basis set). Identify low-energy pathways for piperazine activation .
- Machine Learning : Train models on reaction yield data (e.g., solvent polarity, temperature) to predict optimal conditions. ICReDD’s workflow reduces trial-and-error by 40% .
Advanced: What strategies address solubility challenges in pharmacological testing?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 (20:80) to enhance aqueous solubility. Measure LogP (predicted 2.8 via ChemAxon) to guide formulation .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150 nm size via sonication) to improve bioavailability. Monitor release kinetics in PBS (pH 7.4) .
Advanced: How to design SAR studies for compounds with conflicting bioactivity reports?
Methodological Answer:
- Fragment-Based Design : Synthesize analogs with modified sulfonyl groups (e.g., 2-naphthyl vs. 5-fluoro-2-methoxy). Test against kinase panels (e.g., EGFR, VEGFR2) to isolate target effects .
- Meta-Analysis : Pool data from Acta Cryst. E (e.g., piperazine torsion angles) and bioactivity databases. Use multivariate regression to identify critical substituents (e.g., fluoro vs. methoxy positional effects) .
Advanced: What reactor design considerations are crucial for scaling up synthesis?
Methodological Answer:
- Continuous Flow Systems : Implement microreactors for exothermic steps (e.g., sulfonylation) to improve heat transfer and reduce byproducts .
- In-Line Analytics : Use FTIR probes to monitor intermediate formation (e.g., sulfonyl chloride consumption at 1770 cm⁻¹) and automate pH adjustment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
